molecular formula C21H19FN2O4S2 B6569631 N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-fluorobenzene-1-sulfonamide CAS No. 946345-83-1

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-fluorobenzene-1-sulfonamide

Cat. No.: B6569631
CAS No.: 946345-83-1
M. Wt: 446.5 g/mol
InChI Key: CTONPXWHWUDEGV-UHFFFAOYSA-N
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Description

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-fluorobenzene-1-sulfonamide is a complex organic compound characterized by its sulfonamide functional groups and a fluorine atom. This compound belongs to the class of sulfonamides, which are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry.

Mechanism of Action

Target of Action

The primary targets of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-fluorobenzene-1-sulfonamide are two enzymes involved in bacterial membrane synthesis, namely D-glutamic acid-adding enzyme (MurD) and N-acetylglucosamine-1-phosphate-uridyltransferase (GlmU) . These enzymes play a crucial role in the formation of the bacterial cell wall, making them attractive targets for antibacterial agents.

Mode of Action

The compound interacts with its targets, MurD and GlmU, inhibiting their function. This inhibition disrupts the synthesis of the bacterial cell wall, leading to a weakened bacterial structure and ultimately, bacterial death .

Biochemical Pathways

The affected biochemical pathway is the bacterial cell wall synthesis pathway. By inhibiting MurD and GlmU, the compound disrupts the formation of peptidoglycan, a key component of the bacterial cell wall. This disruption affects the structural integrity of the bacteria, leading to cell death .

Pharmacokinetics

Related n-benzenesulfonyl derivatives of 1,2,3,4-tetrahydroquinoline were found to be very stable and slightly more soluble than bs-bzt in most organic solvents compatible with microbiological assays . These properties suggest that the compound may have favorable absorption, distribution, metabolism, and excretion (ADME) properties, which could impact its bioavailability.

Result of Action

The compound exhibits bactericidal activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus ATCC 29213 and methicillin-resistant S. aureus (MRSA) ATCC 43300 . Transmission electron microscopy revealed a disturbed membrane architecture in these bacteria when treated with the compound . Furthermore, an increase in reactive oxygen species (ROS) was detected in strains treated with the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the tetrahydroquinoline core. One common approach is the reduction of quinoline derivatives to form the tetrahydroquinoline structure. Subsequent sulfonation reactions introduce the benzenesulfonyl and fluorobenzene-1-sulfonamide groups.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using advanced chemical engineering techniques to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to optimize the production process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The sulfonamide group can be oxidized to form sulfonyl chlorides or sulfonic acids.

  • Reduction: The nitro group, if present, can be reduced to an amine.

  • Substitution: The fluorine atom can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents such as hydrogen peroxide or chromium(VI) compounds.

  • Reduction reactions often employ hydrogen gas or metal catalysts like palladium on carbon.

  • Substitution reactions can be carried out using nucleophiles in the presence of a base.

Major Products Formed:

  • Oxidation can yield sulfonyl chlorides or sulfonic acids.

  • Reduction can produce amines.

  • Substitution can result in various derivatives depending on the nucleophile used.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: It can be used as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: Its biological activity can be explored for potential antibacterial, antifungal, or enzyme inhibitory properties.

  • Medicine: Sulfonamide derivatives are known for their medicinal properties, including their use as antibiotics and anti-inflammatory agents.

  • Industry: It can be utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

  • N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4-dimethylbenzene-1-sulfonamide

  • N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4-dimethoxybenzene-1-sulfonamide

Uniqueness: This compound is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to similar compounds without fluorine. The fluorine atom can enhance the compound's stability, binding affinity, and overall activity.

Properties

IUPAC Name

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-fluorobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN2O4S2/c22-19-10-4-5-11-21(19)29(25,26)23-17-12-13-20-16(15-17)7-6-14-24(20)30(27,28)18-8-2-1-3-9-18/h1-5,8-13,15,23H,6-7,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTONPXWHWUDEGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3F)N(C1)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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